molecular formula C13H21F2NO3 B7627769 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid

3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid

カタログ番号: B7627769
分子量: 277.31 g/mol
InChIキー: VBJBGCQHTASGEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid, also known as DFP-10825, is a synthetic compound used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is important for the activation of STAT3, which plays a key role in cancer cell growth and survival.

作用機序

3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid works by inhibiting the protein-protein interaction between STAT3 and CBP. This interaction is important for the activation of STAT3, which is a transcription factor that plays a key role in cancer cell growth and survival. By inhibiting this interaction, this compound prevents the activation of STAT3 and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of STAT3, which leads to the inhibition of cancer cell growth and survival. This compound also enhances the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases. It has also been shown to have neuroprotective effects, which may be useful in treating neurological disorders.

実験室実験の利点と制限

One advantage of using 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. Another advantage is that it has been extensively studied in scientific research, which means that there is a lot of data available on its properties and effects. One limitation of using this compound in lab experiments is that it may not be effective in all types of cancer or in all patients. It may also have off-target effects that need to be carefully studied and controlled.

将来の方向性

There are several future directions for research on 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid. One direction is to study its effectiveness in combination with other cancer treatments, such as immunotherapy. Another direction is to study its effectiveness in different types of cancer and in different patient populations. Further research is also needed to fully understand its mechanism of action and its potential side effects. Finally, there is a need for the development of more potent and selective inhibitors of the STAT3-CBP interaction, which may have even greater potential as cancer therapies.

合成法

3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid is synthesized through a multi-step process involving several chemical reactions. The starting material is 4,4-difluorocyclohexanecarbonyl chloride, which is reacted with propan-2-ylamine to form the intermediate 4,4-difluorocyclohexanecarbonyl-propan-2-ylamino chloride. This intermediate is then reacted with 3-aminopropanoic acid to form the final product, this compound.

科学的研究の応用

3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid has been extensively studied in scientific research for its potential as a cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. This compound has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis, as well as neurological disorders, such as Alzheimer's disease and multiple sclerosis.

特性

IUPAC Name

3-[(4,4-difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO3/c1-9(2)16(8-5-11(17)18)12(19)10-3-6-13(14,15)7-4-10/h9-10H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJBGCQHTASGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)O)C(=O)C1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。